molecular formula C11H13N3O B2465540 (But-2-yn-1-yl)[(5-methyl-1,3,4-oxadiazol-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1394655-34-5

(But-2-yn-1-yl)[(5-methyl-1,3,4-oxadiazol-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No. B2465540
CAS RN: 1394655-34-5
M. Wt: 203.245
InChI Key: OCYWYDYUNKSHDQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a but-2-yn-1-yl group, a 5-methyl-1,3,4-oxadiazol-2-yl group, and a prop-2-yn-1-yl group . It is related to the field of medicinal chemistry, as similar structures have been found in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The but-2-yn-1-yl and prop-2-yn-1-yl groups are alkyne groups, which contain a carbon-carbon triple bond. The 5-methyl-1,3,4-oxadiazol-2-yl group is a heterocyclic group containing nitrogen and oxygen atoms .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activity and its possible applications in the development of new drugs . Further studies could also focus on the synthesis and characterization of this compound and similar structures.

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-4-6-8-14(7-5-2)9-11-13-12-10(3)15-11/h2H,7-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYWYDYUNKSHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC1=NN=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-2-yn-1-yl)[(5-methyl-1,3,4-oxadiazol-2-yl)methyl](prop-2-yn-1-yl)amine

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